Beta-defensin107A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AIHRALICKRMEGHCEAECLTFEVKIGGCRAELTPYCCKKRKKD |
Origin of Product |
United States |
Structural Elucidation and Biophysical Characteristics of Beta Defensin 107a
Primary Amino Acid Sequence Analysis
The primary amino acid sequence for the human Beta-defensin 107A precursor, as cataloged in the UniProt database under accession number Q8IZN7, is as follows: MPGAMKIFVFILAALILLAQIFQARTAIHRALISKRMEGHCEAECLTFEVKIGGCRAELAPFCCKNRKKH uniprot.org
An analysis of the amino acid composition of the 70-amino-acid precursor reveals a notable abundance of Alanine (14.3%), Isoleucine (10.0%), and Leucine (10.0%). cshlp.org
Table 1: Amino Acid Composition of Human Beta-defensin 107A Precursor (70 aa)
| Amino Acid | Percentage | Count |
|---|---|---|
| Alanine (A) | 14.3% | 10 |
| Cysteine (C) | 7.1% | 5 |
| Aspartate (D) | 0.0% | 0 |
| Glutamate (E) | 7.1% | 5 |
| Phenylalanine (F) | 7.1% | 5 |
| Glycine (G) | 5.7% | 4 |
| Histidine (H) | 4.3% | 3 |
| Isoleucine (I) | 10.0% | 7 |
| Lysine (B10760008) (K) | 8.6% | 6 |
| Leucine (L) | 10.0% | 7 |
| Methionine (M) | 4.3% | 3 |
| Asparagine (N) | 1.4% | 1 |
| Proline (P) | 2.9% | 2 |
| Glutamine (Q) | 2.9% | 2 |
| Arginine (R) | 7.1% | 5 |
| Serine (S) | 1.4% | 1 |
| Threonine (T) | 2.9% | 2 |
| Valine (V) | 2.9% | 2 |
| Tryptophan (W) | 0.0% | 0 |
| Tyrosine (Y) | 0.0% | 0 |
Data sourced from the Guide to the Human Genome. cshlp.org
Secondary and Tertiary Structural Conformation
While an experimentally determined three-dimensional structure for Beta-defensin 107A is not yet available, significant insights can be gleaned from computational modeling and comparison with structurally characterized beta-defensins.
Beta-sheet Topology and Motifs
The hallmark of the beta-defensin family is a conserved tertiary structure characterized by a three-stranded anti-parallel beta-sheet. acs.orgresearchgate.netpnas.org This structural motif is also predicted for Beta-defensin 107A. This beta-sheet arrangement forms a stable core, which is crucial for the peptide's biological activity. The strands of the beta-sheet are interconnected by turns and loops. In many beta-defensins, a short alpha-helical segment may also be present, often at the N-terminus. acs.orgwikipedia.org The predicted structure of Beta-defensin 107A from the AlphaFold Protein Structure Database also suggests the presence of this characteristic beta-sheet fold. uniprot.orgalphafold.com
Role of Disulfide Bonds in Structural Stability
The structure of beta-defensins is critically stabilized by a set of three intramolecular disulfide bonds formed by six conserved cysteine residues. nih.gov For the beta-defensin family, the characteristic disulfide connectivity is between the first and fifth cysteines (Cys1-Cys5), the second and fourth (Cys2-Cys4), and the third and sixth (Cys3-Cys6). pnas.orgnih.gov This bonding pattern is crucial for maintaining the compact, folded structure of the peptide. nih.gov In the UniProt entry for human Beta-defensin 107A (Q8IZN7), disulfide bonds are predicted by similarity to occur between Cys41 and Cys55, and between Cys45 and Cys64, with a third bond also expected to be present. uniprot.org These covalent cross-links are essential for the stability and, in many cases, the biological activity of the defensin (B1577277). frontiersin.org However, some studies on other beta-defensins have shown that under certain conditions, the reduced form of the peptide can also exhibit potent antimicrobial activity. nih.gov
Dimerization and Higher-Order Oligomerization
Several members of the beta-defensin family have been shown to form dimers and even higher-order oligomers. nih.govrcsb.org For instance, human beta-defensin 2 (HBD-2) has been observed to form dimers and octamers in its crystalline state. nih.gov Human beta-defensin 3 (HBD-3) has also been suggested to exist as a dimer in solution. rcsb.org This oligomerization is often mediated by the beta-sheet regions and can be influenced by the peptide's concentration and the surrounding environment. frontiersin.orgrcsb.org While there is no direct experimental evidence for the oligomeric state of Beta-defensin 107A, based on the behavior of other beta-defensins, it is plausible that it may also form dimers or higher-order structures. Such oligomerization could play a role in its mechanism of action, potentially by facilitating the formation of pores in microbial membranes. nih.gov The correct disulfide bonding and oligomerization state can have a significant impact on the function of defensins. frontiersin.org
Computational Structural Modeling and Prediction
In the absence of an experimentally determined structure, computational modeling provides a valuable tool for understanding the three-dimensional architecture of Beta-defensin 107A. The AlphaFold Protein Structure Database, which utilizes a deep learning-based approach to predict protein structures with high accuracy, has generated a model for human Beta-defensin 107A (UniProt accession Q8IZN7). uniprot.orgalphafold.com This predicted structure displays the canonical beta-defensin fold, including the three-stranded anti-parallel beta-sheet. Such models are instrumental in formulating hypotheses about the structure-function relationships of the protein, guiding further experimental studies.
Methodological Approaches for Structural Determination
The primary techniques used to determine the three-dimensional structures of proteins at atomic resolution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
X-ray crystallography has been successfully used to solve the structures of several beta-defensins, including human beta-defensin 2. nih.gov This method requires the protein to be crystallized, after which it is exposed to an X-ray beam. The resulting diffraction pattern can be used to calculate the electron density and thus the positions of the atoms in the protein.
NMR spectroscopy is another powerful technique that has been used to determine the solution structures of various beta-defensins, such as human beta-defensin 1 and 3. acs.orgrcsb.orgnih.gov NMR is particularly useful for studying the structure and dynamics of proteins in a solution state, which can be more representative of their native environment. This method relies on the magnetic properties of atomic nuclei and can provide information about the distances between atoms, which is then used to calculate a set of possible structures.
While no specific structural studies using these methods have been published for Beta-defensin 107A, they represent the gold standard for the experimental elucidation of its precise three-dimensional conformation.
Molecular Mechanisms of Beta Defensin 107a Function
Interactions with Microbial Components
The direct antimicrobial activity of Beta-defensin 107A is primarily mediated through its physical interaction with microbial cells, leading to their destruction. This process is initiated by the peptide's distinct physicochemical properties and culminates in the disruption of essential microbial structures.
Cationic Properties and Membrane Association
Beta-defensins, including DEFB107A, are characterized by their cationic nature, a feature that is central to their antimicrobial function. wikipedia.orgnih.gov The surfaces of microbial membranes are typically anionic due to the presence of molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. wikipedia.org This charge difference facilitates the initial electrostatic attraction and binding of the positively charged defensin (B1577277) peptides to the negatively charged microbial surfaces. mdpi.commdpi.com The amphipathic structure of defensins, possessing both charged and hydrophobic regions, allows them to insert into the phospholipid membranes of microbes. ebi.ac.uk Their hydrophobic areas become embedded within the lipid core of the membrane, while their charged regions interact with the anionic phospholipid head groups and the surrounding aqueous environment. ebi.ac.uk
Disruption of Microbial Membrane Integrity
Following their association with the microbial membrane, beta-defensins can disrupt its integrity through several proposed mechanisms. One model suggests that the peptides aggregate and form 'channel-like' pores in the membrane. ebi.ac.uk Another model, the 'carpet-like' mechanism, proposes that the defensins bind to and coat the microbial membrane, leading to its dissolution into micelle-like structures in a detergent-like manner. ebi.ac.ukubc.ca Both of these processes result in the permeabilization of the membrane, causing the leakage of cytoplasmic contents and ultimately leading to cell lysis and death. mdpi.com For instance, human beta-defensin 2 (hBD-2) has been shown to permeabilize the cell membranes of the yeast C. albicans. uniprot.org
Intracellular Target Modulation (e.g., Lipid II Inhibition)
Beyond direct membrane disruption, some defensins can translocate across the microbial membrane and interact with intracellular targets to inhibit essential cellular processes. ubc.camdpi.com A key intracellular target for a number of antimicrobial peptides, including some defensins, is Lipid II. mdpi.comnih.govresearchgate.net Lipid II is a crucial precursor molecule in the biosynthesis of the bacterial cell wall component peptidoglycan, making it an ideal target for antibiotics. researchgate.netplos.org By binding to Lipid II, defensins can inhibit the synthesis of the cell wall, leading to bacterial death. nih.govplos.org While the direct interaction of Beta-defensin 107A with Lipid II has not been definitively characterized in all studies, the targeting of Lipid II is a known mechanism for other defensins, both from vertebrates and fungi. plos.orgresearchgate.net
Immunomodulatory Signaling Pathways
In addition to their direct antimicrobial actions, beta-defensins are increasingly recognized for their ability to modulate the host's immune response, acting as a bridge between innate and adaptive immunity. mdpi.comfrontiersin.org
Receptor Binding and Activation (e.g., Chemokine Receptors)
Beta-defensins can function as signaling molecules by binding to and activating specific host cell receptors, particularly chemokine receptors. ubc.cafrontiersin.org For example, human beta-defensin 2 (hBD-2) and human beta-defensin 4 have been shown to bind to the C-C chemokine receptor 6 (CCR6). uniprot.orguniprot.org This interaction can induce the chemotaxis (directed migration) of immune cells that express CCR6, such as immature dendritic cells and memory T-cells, to the site of infection. mdpi.comuniprot.org Some beta-defensins, like hBD-2 and hBD-3, can also bind to CCR2, inducing the chemotaxis of monocytes, dendritic cells, and macrophages. mdpi.com This recruitment of immune cells is a critical step in orchestrating a robust and targeted immune response.
Table 1: Beta-defensin Receptor Interactions and Cellular Responses
| Beta-defensin | Receptor | Cellular Response |
| Human beta-defensin 2 (hBD-2) | CCR6, CCR2 | Chemotaxis of immature dendritic cells, memory T-cells, monocytes, and macrophages. mdpi.comuniprot.org |
| Human beta-defensin 3 (hBD-3) | CCR2 | Chemotaxis of monocytes, dendritic cells, and macrophages. mdpi.com |
| Human beta-defensin 4 (hBD-4) | CCR6 | Chemotaxis of CCR6-expressing cells. uniprot.org |
Modulation of Cellular Signaling Cascades (e.g., NF-κB Pathway)
The binding of beta-defensins to their receptors initiates intracellular signaling cascades that can modulate the expression of various immune-related genes. A key pathway implicated in this process is the nuclear factor-kappa B (NF-κB) signaling pathway. abcam.comunimi.it The NF-κB pathway is a central regulator of inflammatory responses. mdpi.com For instance, the expression of some beta-defensins is itself induced by the activation of the NF-κB pathway in response to microbial components like LPS. nih.govmdpi.com Conversely, some defensins can modulate NF-κB activity. Human beta-defensin 2 has been shown to decrease NF-κB phosphorylation in dendritic cells when engaged with CCR2, thereby curbing inflammation. frontiersin.org This highlights the complex and often context-dependent regulatory role of beta-defensins in fine-tuning the immune response. L-Threonine has also been shown to upregulate beta-defensin expression by activating the NF-κB signaling pathway in porcine intestinal epithelial cells. rsc.org
Chemotactic Activities on Immune Cells
Beta-defensins serve as a critical link between the innate and adaptive immune systems by recruiting key immune cells to sites of infection or inflammation. mdpi.comnih.gov This chemoattraction is a hallmark of the beta-defensin family, with various members demonstrating the ability to attract a range of leukocytes, including T cells, dendritic cells, monocytes, and neutrophils. mdpi.comfrontiersin.org These activities are typically mediated through interactions with specific chemokine receptors. mdpi.comfrontiersin.org
While extensive research has been conducted on other human beta-defensins (hBDs), such as hBD-1, hBD-2, and hBD-3, specific studies detailing the direct chemotactic activity of Beta-defensin 107A on immune cells are not extensively documented in current literature. However, the well-established functions of its family members provide a strong model for its predicted roles.
Human beta-defensins are known to be chemotactic for the following immune cells:
Immature Dendritic Cells and Memory T Cells: Several human beta-defensins, including hBD-2 and hBD-3, are potent chemoattractants for immature dendritic cells and memory T cells. frontiersin.orgnih.govfrontiersin.org This activity is primarily mediated through their interaction with the C-C chemokine receptor 6 (CCR6). frontiersin.orgnih.gov By recruiting these cells, beta-defensins facilitate the initiation of an adaptive immune response. nih.gov
Monocytes and Macrophages: Human beta-defensin 3 (hBD-3) has been shown to be chemotactic for monocytes and macrophages. frontiersin.orgroyalsocietypublishing.org This interaction is mediated by the C-C chemokine receptor 2 (CCR2). frontiersin.orgroyalsocietypublishing.org
Neutrophils: The beta-defensin family can attract neutrophils, which are key phagocytes in the early stages of innate immunity. mdpi.comfrontiersin.org
Mast Cells: Certain beta-defensins can recruit mast cells and induce their degranulation, further amplifying the inflammatory response. rndsystems.com
The chemotactic functions of the beta-defensin family are concentration-dependent, often occurring at levels significantly lower than those required for direct antimicrobial action. frontiersin.org
Specific Molecular Binding Partners and Networks
The function of a protein is intrinsically linked to its interactions with other molecules. Modern proteomic techniques have begun to unravel the interaction network of Beta-defensin 107A, providing insight into its molecular mechanisms.
A significant finding from a large-scale proteomic study using affinity capture-mass spectrometry identified a direct interaction between DEFB107A and Integrin Subunit Alpha 4 (ITGA4) . thebiogrid.org This experiment was part of the BioPlex 3.0 project, which systematically maps protein-protein interactions in human cells (HEK293T). thebiogrid.org ITGA4 is a crucial protein that combines with a beta subunit (either beta-1 or beta-7) to form cell surface receptors (VLA-4 and LPAM-1, respectively). genecards.orguniprot.org These integrin receptors are vital for cell adhesion and signaling, particularly in the migration and adhesion of leukocytes. thebiogrid.orggenecards.org The interaction with ITGA4 suggests a potential mechanism by which DEFB107A could influence immune cell trafficking and adhesion at sites of inflammation.
In addition to direct binding partners, co-expression data and interaction databases suggest a broader network for DEFB107A. It shows strong co-expression links with other beta-defensins located in the same chromosomal cluster, such as DEFB105A and DEFB106A . wikipedia.org Furthermore, interaction network data from the STRING database, which integrates information from various sources, places DEFB107A in a functional context with chemokine receptors. string-db.orgstring-db.org For example, its close paralog, DEFB106A, has been identified as a ligand for CCR2. string-db.orggenecards.org This supports the hypothesis that DEFB107A, like other beta-defensins, may function by binding to chemokine receptors to mediate its immunomodulatory effects.
Another potential interacting protein identified through text-mining and co-expression analysis is Proline-Rich Protein 23A (PRR23A) , though this interaction requires further experimental validation. wikipedia.org
Biological Roles and Functional Spectrum of Beta Defensin 107a
Contribution to Innate Immune Responses
As part of the innate immune system, Beta-defensin 107A is thought to contribute to the first line of defense against invading pathogens. genecards.orggsea-msigdb.org Its expression is associated with the body's defense response to bacteria. biogps.org
Antimicrobial Activities Against Pathogens (Bacteria, Fungi, Viruses)
Direct experimental evidence detailing the specific antimicrobial spectrum of Beta-defensin 107A is not extensively documented. However, database annotations consistently describe it as having antibacterial activity. uniprot.orggenecards.orggenecards.org Generally, beta-defensins are active against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses. nih.gov Their cationic nature allows them to interact with and disrupt the negatively charged microbial membranes, leading to cell lysis. nih.gov It is presumed that Beta-defensin 107A shares this mechanism. The gene's involvement in the defense response to both Gram-positive and Gram-negative bacteria is noted in gene ontology resources. biogps.org
Role in Defense Against Microbial Colonization
Beta-defensins are critical in protecting epithelial surfaces from microbial colonization. nih.gov They are expressed in various tissues, including the male reproductive tract, suggesting a role in localized host defense. nih.govoup.com The gene cluster that includes DEFB107A has been associated with the composition of the bacterial microbiota in the nasopharynx, indicating a role in maintaining microbial homeostasis at mucosal surfaces. plos.org
Interactive Table 1: Antimicrobial Profile of Beta-defensin 107A
| Pathogen Type | Specific Pathogens Targeted by Beta-defensin 107A | Mechanism of Action (Inferred from Beta-defensin Family) |
| Bacteria | Not specifically documented; general antibacterial activity noted. uniprot.orggenecards.orggenecards.org | Membrane disruption due to electrostatic interaction. |
| Fungi | Not specifically documented. | Membrane disruption. |
| Viruses | Not specifically documented. | Disruption of viral envelope. |
Regulation of Immune Cell Function
Beyond their direct antimicrobial actions, beta-defensins are known to be potent immunomodulators, bridging the innate and adaptive immune responses. nih.gov They can recruit and activate various immune cells to the site of infection or inflammation. nih.gov While direct evidence for Beta-defensin 107A is sparse, its function can be inferred from the well-documented activities of other human beta-defensins like hBD-2 and hBD-3.
Activation and Recruitment of Leukocytes
Beta-defensins act as chemoattractants for a variety of immune cells. nih.gov They can induce the migration of neutrophils, monocytes, and dendritic cells. royalsocietypublishing.orgle.ac.uk This recruitment is a critical step in mounting an effective immune response. For instance, some beta-defensins are known to bind to chemokine receptors like CCR2 and CCR6 to attract these cells. royalsocietypublishing.orgle.ac.uk
Modulation of Macrophage and T-cell Activity
Beta-defensins can influence the function of macrophages and T-lymphocytes. Some members of the beta-defensin family can modulate macrophage activation and polarization. royalsocietypublishing.orgle.ac.uk In some contexts, beta-defensins can enhance pro-inflammatory responses in macrophages. royalsocietypublishing.orgle.ac.uk Furthermore, they can act as chemoattractants for T-cells, suggesting a role in the adaptive immune response. nih.gov Some studies have noted the potential for DEFB107A peptides to be used for antigen-specific T-cell stimulation in assays. abcepta.com The expression of DEFB107A has been noted in analyses of immune responses involving macrophages and T-cells in certain disease states. nih.govresearchgate.netresearchgate.net
Influence on Mast Cell Degranulation
Mast cells are key players in allergic reactions and host defense, releasing various inflammatory mediators upon activation, a process known as degranulation. aaaai.orgwikipedia.orgnanolive.com Several human beta-defensins have been shown to induce mast cell degranulation, leading to the release of histamine (B1213489) and other mediators. nih.gov This action highlights their role in initiating and amplifying inflammatory responses at sites of infection or injury.
Interactive Table 2: Immunomodulatory Functions of the Beta-defensin Family (Inferred Roles for Beta-defensin 107A)
| Immune Cell Type | Observed Effect of Beta-defensins | Potential Role of Beta-defensin 107A |
| Leukocytes | Chemoattraction and activation of neutrophils and monocytes. royalsocietypublishing.orgle.ac.uk | Recruitment of innate immune cells to sites of infection. |
| Macrophages | Modulation of activation and cytokine production. royalsocietypublishing.orgle.ac.uk | Influencing the inflammatory environment and antigen presentation. |
| T-cells | Chemoattraction of memory T-cells. nih.gov | Bridging innate and adaptive immunity. |
| Mast Cells | Induction of degranulation and histamine release. nih.gov | Amplification of local inflammatory responses. |
Maintenance of Mucosal Barrier Homeostasis
The integrity of mucosal surfaces is paramount in preventing the invasion of pathogens and maintaining a healthy equilibrium between the host and the commensal microbiota. nih.govfrontiersin.org Beta-defensins, including DEFB107A, are key players in this process, acting as gatekeepers at oral, respiratory, reproductive, and gastrointestinal mucosal sites. nih.gov They are produced by epithelial cells and contribute to the chemical barrier that protects these surfaces. wikipedia.orgnih.gov
The expression of beta-defensins can be constitutive or induced by inflammatory stimuli and microbial products. This regulation allows for a dynamic response to changes in the mucosal environment. For instance, exposure to cigarette smoke has been shown to modulate the expression of human beta-defensins in oral mucosal epithelial cells, suggesting an impact on oral cavity homeostasis. tobaccoinduceddiseases.org
Beta-defensins contribute to mucosal barrier function not only through their direct microbicidal effects but also by influencing the physical barrier. Studies on other beta-defensins have shown they can enhance the expression of tight junction proteins, which are critical for maintaining the integrity of the epithelial layer. frontiersin.org This fortification of the barrier helps to limit the translocation of microbes and their products, thereby preventing inflammation and maintaining homeostasis. frontiersin.orgfrontiersin.org
Involvement in Physiological Processes Beyond Direct Antimicrobial Defense
Beyond their well-established role in antimicrobial defense, beta-defensins are increasingly recognized for their involvement in a variety of other physiological processes. nih.gov These functions highlight the pleiotropic nature of these peptides and their integration into complex biological networks.
Regulation of Sperm Activity
A growing body of evidence implicates beta-defensins in male reproductive function, particularly in the maturation and activity of sperm. nih.gov Many beta-defensin genes are highly expressed in the epididymis, the site of sperm maturation and storage. nih.govresearchgate.net
While direct studies on Beta-defensin 107A are limited, research on other beta-defensins provides a framework for its potential roles. For example, some beta-defensins are known to coat the surface of sperm, influencing their motility and ability to interact with the female reproductive tract. biorxiv.orgresearchgate.net In some species, beta-defensins have been shown to enhance sperm motility and binding to the oviductal epithelium. biorxiv.orgresearchgate.net The interaction of beta-defensins with sperm can also modulate the immune response in the female reproductive tract, potentially improving sperm survival. biorxiv.org The dual function of these peptides in providing antimicrobial protection and regulating sperm function underscores their importance in successful reproduction. nih.gov
Table 1: Investigated Roles of Beta-defensins in Sperm Function
| Function | Observed Effect | Investigated Beta-defensin(s) |
|---|---|---|
| Sperm Motility | Enhancement | DEFB126, DEFB103 biorxiv.org |
| Sperm-Oviduct Binding | Increased Binding | DEFB103 biorxiv.org |
| Sperm Agglutination | Prevention | DEFB126 researchgate.net |
Influence on Gut Microbiota Composition
The gut microbiota plays a critical role in host health, and maintaining its balance is essential for homeostasis. Beta-defensins are integral to this process by shaping the composition of the microbial communities residing in the gut. nih.gov They can selectively target pathogenic bacteria while preserving the beneficial commensal flora, thus acting as "farmers" of the microbiome. nih.gov
The expression of defensins can be influenced by the gut microbiota itself, creating a feedback loop that helps maintain a stable ecosystem. windows.net For example, certain beneficial bacteria can stimulate the production of defensins, which in turn helps to control the growth of potentially harmful microbes. windows.net Studies on other defensins, such as human beta-defensin 2 (hBD-2), have shown that their induction can protect against pathogens like Salmonella typhimurium and modulate the gut microbiome to reduce inflammation. nih.gov This intricate interplay highlights the role of beta-defensins in fostering a healthy gut environment.
Table 2: Effects of Defensins on Gut Microbiota and Health
| Defensin (B1577277) | Effect | Associated Condition |
|---|---|---|
| Human α-defensin 5 (HD5) | Improved gut barrier function, reduced hepatic steatosis | Diet-induced obesity mdpi.com |
| Human β-defensin 2 (hBD-2) | Amelioration of acute graft-versus-host disease | Post-transplantation nih.gov |
Modulation of Cell Death Pathways
Recent research has revealed that defensins can also influence fundamental cellular processes such as cell death, including apoptosis (programmed cell death). nih.govresearchgate.net The ability of defensins to modulate these pathways adds another layer of complexity to their biological functions.
While the direct effects of Beta-defensin 107A on cell death are not yet fully elucidated, studies on other defensins provide important insights. For instance, some defensins can induce apoptosis in cancer cells, suggesting a potential role in anti-tumor immunity. ubc.ca Conversely, they can also inhibit apoptosis in certain immune cells, such as neutrophils, thereby prolonging their lifespan and enhancing their defensive capabilities. nih.gov The context and cell type appear to be critical determinants of whether a defensin will promote or inhibit cell death. This modulatory capacity allows defensins to contribute to the resolution of inflammation and tissue repair. frontiersin.org The interaction with various cell death pathways underscores the integration of defensins into the broader network of immune regulation and tissue homeostasis.
Genetic and Epigenetic Regulation of Beta Defensin 107a Expression
Genomic Organization and Chromosomal Locus of the DEFB107A Gene
The gene encoding beta-defensin 107A, DEFB107A, is located on the short arm of human chromosome 8, specifically within the cytogenetic band 8p23.1. nih.gov This region is notable for containing a dense cluster of beta-defensin genes. nih.govgenecards.org The genomic organization is characterized by significant copy number variation (CNV), meaning the number of copies of this gene cluster can vary among individuals. nih.gov
The DEFB107A gene itself is part of a duplicated segment. This duplication has resulted in two nearly identical copies of the gene, DEFB107A and DEFB107B, which are arranged in a "tail-to-tail" orientation. nih.gov DEFB107A is the more centromeric of the two copies. nih.gov Like other defensin (B1577277) genes, DEFB107A has a characteristic structure, typically consisting of two exons separated by an intron. The first exon encodes the signal peptide, while the second exon encodes the mature defensin peptide.
| Attribute | Description | Source(s) |
| Gene Symbol | DEFB107A | nih.gov |
| Full Name | Defensin Beta 107A | nih.gov |
| Chromosomal Locus | 8p23.1 | nih.gov |
| Gene Type | Protein-coding | genecards.org |
| Genomic Context | Part of a duplicated beta-defensin gene cluster. | nih.govgenecards.org |
| Orientation | Arranged in a tail-to-tail orientation with its paralog, DEFB107B. | nih.gov |
| Aliases | BD-7, DEFB-7, DEFB107 | nih.gov |
Transcriptional Control Mechanisms
The transcription of the DEFB107A gene is a critical regulatory point controlled by the interplay of DNA sequences known as cis-acting elements and the proteins, or transcription factors, that bind to them. This system allows for both baseline and inducible expression, particularly in response to microbial threats.
Identification of Cis-acting Regulatory Elements (e.g., Promoter, Enhancer Regions)
The initiation of DEFB107A transcription is controlled by its promoter, a region of DNA located upstream of the gene's coding sequence. This promoter contains specific binding sites for RNA polymerase and various transcription factors. While the precise architecture of the DEFB107A promoter is a subject of ongoing research, it is known to contain consensus binding sites for several transcription factors that are key to its regulation.
Enhancer regions, which can be located far from the promoter, also play a crucial role in modulating the rate of transcription. These elements can be bound by activator proteins to significantly increase the expression of target genes. The coordinated interaction between enhancers and the promoter, often involving the looping of DNA, is fundamental to the precise control of gene expression. athenaes.com For beta-defensins, these regulatory landscapes are critical for ensuring a robust immune response.
Role of Transcription Factors (e.g., NF-κB, NF IL-6)
Transcription factors are proteins that bind to specific DNA sequences in the promoter or enhancer regions to control the rate of transcription. nih.gov The expression of many inflammatory and immune-related genes is heavily dependent on these factors.
Nuclear Factor-kappa B (NF-κB): The NF-κB family of transcription factors is a cornerstone of inflammatory gene expression. frontiersin.orgnih.gov In an inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκBs). gsea-msigdb.org Upon stimulation by various signals, such as microbial products or pro-inflammatory cytokines, a signaling cascade is initiated that leads to the degradation of IκB. gsea-msigdb.org This allows NF-κB to translocate to the nucleus, where it binds to specific DNA consensus sequences in the promoters of its target genes, thereby activating their transcription. gsea-msigdb.org While direct binding to the DEFB107A promoter is under investigation, the promoters of other human beta-defensins, such as human beta-defensin 2 (HBD-2), contain conserved NF-κB binding sites, suggesting a similar regulatory mechanism is highly probable for DEFB107A. nih.gov
Nuclear Factor for Interleukin-6 (NF-IL6): NF-IL6 (also known as C/EBPβ) is another key transcription factor in the regulation of immune and inflammatory genes. It often works in concert with NF-κB to activate gene expression. nih.gov The presence of NF-IL6 consensus binding sites has been identified in the promoter region of the HBD-2 gene, a close homolog of DEFB107A. nih.gov This co-regulation by both NF-κB and NF-IL6 allows for a potent and coordinated response to inflammatory stimuli. Interleukin-6 (IL-6) itself is a cytokine whose own expression is often induced by NF-κB, creating a positive feedback loop that can amplify the inflammatory response. nih.gov
| Transcription Factor | Predicted Role in DEFB107A Regulation | General Function |
| NF-κB | Likely a primary activator of transcription in response to inflammatory stimuli, based on regulation of homologous beta-defensin genes. nih.gov | A master regulator of genes involved in inflammation, immunity, and cell survival. nih.govfrontiersin.org |
| NF-IL6 (C/EBPβ) | Predicted to work with NF-κB to induce gene expression, based on conserved binding sites in other beta-defensin promoters. nih.gov | Regulates the expression of genes involved in immune and inflammatory responses. nih.gov |
Inducible Expression in Response to Microbial Stimuli (e.g., LPS)
A hallmark of many beta-defensins is their inducible expression in epithelial cells upon exposure to microbes or their components. nih.gov Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of this response. nih.govfrontiersin.org
The recognition of LPS by host cells, primarily via the Toll-like receptor 4 (TLR4) complex, triggers intracellular signaling pathways that culminate in the activation of transcription factors, most notably NF-κB. nih.gov Activated NF-κB then drives the expression of numerous inflammatory genes, including cytokines, chemokines, and antimicrobial peptides like beta-defensins. frontiersin.orgnih.gov This inducible system allows the body to rapidly deploy a chemical defense at mucosal surfaces, which are common points of entry for pathogens. The expression of bovine tracheal antimicrobial peptide (TAP), a beta-defensin homolog, is dramatically increased upon stimulation with LPS, and this induction is regulated at the level of transcription. nih.gov This strongly suggests that DEFB107A expression is similarly upregulated by LPS as part of the innate immune defense mechanism.
Post-transcriptional Regulation
Gene expression is also controlled after the gene has been transcribed into messenger RNA (mRNA). This level of regulation, known as post-transcriptional regulation, determines the stability, processing, and ultimate translation efficiency of the mRNA molecule.
mRNA Stability and Processing
Once the DEFB107A gene is transcribed, the resulting pre-mRNA molecule undergoes several processing steps, including splicing to remove introns and the addition of a 5' cap and a 3' poly(A) tail. The stability of the mature mRNA transcript is a critical control point. nih.gov The lifespan of an mRNA molecule in the cytoplasm determines how much protein can be synthesized from it.
mRNA stability is often dictated by specific sequence elements within the transcript itself, particularly in the 3' untranslated region (3' UTR). numberanalytics.com For example, AU-rich elements (AREs) are sequences that can be bound by RNA-binding proteins (RBPs) that target the mRNA for rapid degradation. numberanalytics.com Conversely, other RBPs can bind to and stabilize mRNA transcripts, protecting them from cellular ribonucleases. nih.gov While the specific sequences and RBPs that govern DEFB107A mRNA stability have not been fully elucidated, these general mechanisms are fundamental to regulating the final protein output. plos.org The interplay between mRNA-destabilizing and -stabilizing factors allows the cell to fine-tune the level of DEFB107A protein in response to changing physiological conditions. embopress.org
MicroRNA-mediated Regulation
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) and either degrading it or repressing its translation into protein. mdpi.com While direct experimental evidence specifically detailing the regulation of DEFB107A by particular miRNAs is still an emerging area of research, the general principles of miRNA-mediated gene regulation are well-established. mdpi.com
The process begins with the transcription of a primary miRNA (pri-miRNA) from DNA, which is then processed into a precursor miRNA (pre-miRNA) and finally into a mature single-stranded miRNA. mdpi.com This mature miRNA is incorporated into the RNA-induced silencing complex (RISC). mdpi.com The miRNA guides the RISC to target mRNAs through sequence complementarity. mdpi.comfrontiersin.org Depending on the degree of complementarity, this interaction can lead to mRNA cleavage or translational repression. frontiersin.org Given the established role of miRNAs in regulating immune responses and the expression of other defensins, it is highly probable that specific miRNAs are involved in modulating DEFB107A levels. For instance, studies on other defensins have highlighted the influence of miRNAs in their expression. Further research is needed to identify the specific miRNAs that target DEFB107A mRNA and to understand the functional consequences of this regulation in different physiological and pathological contexts.
Epigenetic Modifications Influencing Gene Expression
Epigenetic modifications are chemical alterations to DNA or its associated proteins that can change gene expression without altering the underlying DNA sequence. These modifications are critical for regulating the expression of many genes, including those of the defensin family.
DNA Methylation Patterns
DNA methylation, the addition of a methyl group to the cytosine base in a CpG dinucleotide, is a common epigenetic mark often associated with gene silencing. While specific studies on the DNA methylation patterns of the DEFB107A promoter and their direct impact on its expression are not extensively detailed in the currently available literature, the regulation of other beta-defensin genes by methylation provides a strong precedent. It is plausible that the methylation status of the DEFB107A gene promoter could vary between different tissues and cell types, contributing to its tissue-specific expression profile. For example, in tissues where DEFB107A is not expressed, its promoter region may be hypermethylated, leading to a condensed chromatin structure that is inaccessible to transcription factors. Conversely, in tissues with high DEFB107A expression, the promoter is likely to be hypomethylated.
Histone Modifications and Chromatin Accessibility
Histone modifications are another key epigenetic mechanism influencing gene expression. biomodal.comcd-genomics.comgenemod.net These post-translational modifications of histone proteins, such as acetylation and methylation, can alter chromatin structure, thereby affecting the accessibility of DNA to the transcriptional machinery. biomodal.comgenemod.netcusabio.com
Histone Acetylation: The acetylation of lysine (B10760008) residues on histone tails generally neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin). cusabio.com This "open" state allows transcription factors and RNA polymerase to bind to the DNA and initiate gene expression. cusabio.com It is likely that in cells expressing DEFB107A, the associated chromatin is marked by high levels of histone acetylation.
Histone Methylation: Histone methylation can have either activating or repressive effects on transcription, depending on the specific lysine or arginine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation). biomodal.com For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, while trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of gene silencing. nih.gov
Tissue-Specific and Developmental Expression Profiles
The expression of DEFB107A is not uniform throughout the body; instead, it exhibits a distinct pattern of tissue-specific and developmental expression, highlighting its specialized roles in different biological contexts.
Expression in Epithelial Tissues (e.g., Epididymis, Trachea)
Beta-defensins are widely expressed in epithelial cells, which form the primary barrier against invading pathogens. oup.comsemanticscholar.org
Epididymis: The epididymis is a crucial site for sperm maturation and storage, and it relies on a potent innate immune system to protect sperm from infection. oup.com Studies have shown that DEFB107A is highly and specifically expressed in the human epididymis. oup.comproteinatlas.orguniprot.orgoup.com In fact, it is considered a tissue-enriched gene in the epididymis. proteinatlas.orguniprot.org Gene expression profiling along the human epididymis has revealed a highly regionalized pattern, with DEFB107A being one of the genes with prominent expression. oup.comoup.com This suggests a significant role for DEFB107A in maintaining the antimicrobial barrier of the male reproductive tract and potentially in the process of sperm maturation. oup.com
Trachea: The epithelial lining of the trachea is a primary site of defense against respiratory pathogens. Various beta-defensins are expressed in the tracheal epithelium, and their expression can be induced by bacterial components like lipopolysaccharide (LPS). semanticscholar.orgnih.govnih.gov While direct data on DEFB107A in the trachea is less abundant, the expression of other beta-defensins in this tissue suggests that DEFB107A may also contribute to the antimicrobial defense of the airways. semanticscholar.org
Expression in Immune Cells (e.g., Paneth Cells, Neutrophils)
While primarily known for their expression in epithelial cells, some defensins are also found in professional immune cells.
Paneth Cells: Paneth cells, located in the crypts of the small intestine, are specialized secretory cells that produce a variety of antimicrobial peptides, including alpha-defensins. sigmaaldrich.comnih.gov While Paneth cells are major producers of alpha-defensins, the expression of beta-defensins in these cells is less characterized. nih.gov
Neutrophils: Neutrophils are a type of white blood cell that forms a critical part of the innate immune system. sinobiological.com They produce and store a variety of antimicrobial proteins, including alpha-defensins. wikipedia.org While some sources mention that defensins are made by neutrophils, specific and high-level expression of DEFB107A in neutrophils has not been consistently reported in major protein atlases. proteinatlas.orgfrontiersin.org However, some studies have detected DEFB107A expression in blood samples from patients with bacterial pneumonia, suggesting a potential role for this defensin in systemic immune responses to infection. frontiersin.org
Table of DEFB107A Expression in Various Tissues and Cells
| Tissue/Cell Type | Expression Level | Reference |
|---|---|---|
| Epididymis | High/Tissue-Enriched | oup.comproteinatlas.orguniprot.orgoup.com |
| Testis | Specifically Expressed | uniprot.orggenecards.org |
| Trachea | Expected, based on other beta-defensins | semanticscholar.orgnih.gov |
| Paneth Cells | Primarily express alpha-defensins | sigmaaldrich.comnih.gov |
| Neutrophils | Not consistently detected at high levels | proteinatlas.org |
| Blood (Bacterial Pneumonia) | Significantly high expression | frontiersin.org |
Advanced Research Methodologies for Beta Defensin 107a Studies
Molecular Biology Techniques
Quantitative Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Quantitative Real-time RT-PCR (qRT-PCR) is a fundamental technique for measuring the gene expression levels of DEFB107A. This method allows for the sensitive and specific quantification of mRNA transcripts in various tissues and cell types, providing insights into how its expression is regulated under different physiological and pathological conditions.
The process begins with the extraction of total RNA from a sample, which is then reverse transcribed into complementary DNA (cDNA). mdpi.com This cDNA serves as the template for the real-time PCR step. Gene-specific primers designed for DEFB107A are used to amplify the target sequence. The amplification process is monitored in real-time using fluorescent dyes (like SYBR Green) or sequence-specific fluorescent probes (like TaqMan probes). mdpi.com The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target mRNA. By comparing the Ct values of DEFB107A to a reference or housekeeping gene, researchers can determine its relative expression level.
Research findings have demonstrated the utility of qRT-PCR in studying the expression of beta-defensin genes in response to pathogens. For instance, in a study investigating the impact of SARS-CoV-2 infection, qRT-PCR was used to analyze the expression of various defensin (B1577277) genes in nasopharyngeal and oropharyngeal swab samples. medrxiv.orgfrontierspartnerships.org The results showed a significant downregulation of several beta-defensin genes, including the closely related DEFB107B, in infected individuals compared to controls, suggesting a potential compromise of the innate immune response provided by these peptides during the infection. medrxiv.orgfrontierspartnerships.org
Table 1: Example of Beta-Defensin Gene Expression Analysis using qRT-PCR in Response to SARS-CoV-2 Infection
| Gene Analyzed | Observation in Infected vs. Control Samples | Research Implication |
|---|---|---|
| Defensin Beta 107B (DEFB107B) | Significantly Downregulated | Suggests innate immunity compromise. frontierspartnerships.org |
| Defensin Beta 4A (DEFB4A) | Significantly Downregulated | Indicates a dampened host defense response. medrxiv.org |
| Defensin Beta 103A (DEFB103A) | Significantly Downregulated | Points to a broad impact on beta-defensin expression. medrxiv.org |
Gene Expression Microarray and RNA Sequencing
High-throughput techniques like gene expression microarrays and RNA sequencing (RNA-Seq) are pivotal for obtaining a comprehensive view of DEFB107A expression across a wide array of tissues and conditions simultaneously.
Gene Expression Microarrays utilize probe sets that correspond to specific genes. For DEFB107A, probe sets such as '1563450_at' on the Affymetrix HG-U133_Plus_2 platform have been designed to detect its transcripts. biogps.org In this method, labeled cDNA from a sample is hybridized to the microarray chip, and the intensity of the signal from the DEFB107A-specific probe indicates its expression level.
RNA Sequencing (RNA-Seq) offers a more advanced and unbiased approach. It involves sequencing the entire transcriptome (all RNA molecules) in a sample, providing precise measurements of transcript levels. Data from large-scale projects like the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas have utilized RNA-Seq to map the expression of DEFB107A. proteinatlas.orgproteinatlas.org This research reveals that DEFB107A has specific expression patterns, with notable levels detected in the testis. proteinatlas.orgsinobiological.com For example, RNA-seq data from human fetal tissues have also been analyzed to understand its expression during development. nih.gov
Table 2: RNA-Seq Expression Data for DEFB107A in Selected Human Tissues
| Tissue | Expression Level (Normalized Transcripts Per Million - nTPM) | Data Source |
|---|---|---|
| Testis | High | Human Protein Atlas proteinatlas.org |
| Epididymis | Medium | Human Protein Atlas proteinatlas.org |
| Salivary Gland | Low | Human Protein Atlas proteinatlas.org |
| Lung | Not Detected | Human Protein Atlas proteinatlas.org |
Note: Expression levels are categorized based on data available from public repositories.
Reporter Gene Assays for Transcriptional Regulation
To understand how the transcription of the DEFB107A gene is initiated and controlled, researchers use reporter gene assays. This technique is crucial for identifying the specific DNA sequences (promoters and enhancers) and transcription factors that regulate gene expression.
In a typical reporter assay, the putative regulatory DNA sequence from the 5' flanking region of the DEFB107A gene is cloned upstream of a reporter gene (e.g., luciferase or green fluorescent protein) in a plasmid vector. This construct is then introduced into host cells. If the cloned DEFB107A sequence contains active regulatory elements, it will drive the expression of the reporter gene, which can be easily measured.
Studies on homologous beta-defensin genes, such as the bovine Tracheal Antimicrobial Peptide (TAP), have successfully used this methodology. nih.govnih.gov Researchers transfected tracheal epithelial cells with reporter constructs containing different lengths of the TAP gene's 5' flanking region. nih.gov They found that stimulation with bacterial lipopolysaccharide (LPS) induced the reporter gene's expression, indicating that the regulatory elements were located within that DNA sequence. nih.govnih.gov Further analysis identified consensus binding sites for transcription factors like NF-κB and nuclear factor interleukin-6 (NF-IL-6), which are critical for the inducible expression of these defensins. nih.gov Given the conserved nature of beta-defensin regulation, similar mechanisms are expected to control DEFB107A expression. genecards.org
Protein Biochemistry and Structural Biology Approaches
Mass Spectrometry-based Proteomic Profiling
Mass spectrometry (MS) is a powerful analytical tool for the direct detection, identification, and quantification of proteins. In the context of Beta-defensin 107A, MS-based proteomics confirms its presence in various biological fluids and tissues, providing evidence at the protein level.
The general workflow involves the enzymatic digestion of proteins from a sample into smaller peptides, which are then separated (often by liquid chromatography) and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, generating a unique mass spectrum or "fingerprint." By matching these experimental spectra against theoretical spectra from protein databases, specific proteins like Beta-defensin 107A can be identified.
Beta-defensin 107A has been identified in proteomic studies of different biological samples. For example, it was detected in the urinary proteome of dogs with kidney injury using MALDI-TOF (matrix-assisted laser desorption/ionization time-of-flight) mass spectrometry. biorxiv.org Furthermore, data from the Human Protein Atlas indicates the detection of DEFB107A in mass spectrometry-based plasma proteomics, confirming its presence in blood. proteinatlas.org Shotgun proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been instrumental in identifying beta-defensins on the surface of spermatozoa, highlighting their role in reproductive immunology. researchgate.netnih.gov
Table 3: Detection of Beta-defensin 107A via Mass Spectrometry
| Study Focus | Sample Type | Mass Spectrometry Technique | Reference |
|---|---|---|---|
| Canine Kidney Injury | Urine | MALDI-TOF MS | biorxiv.org |
| Human Plasma Proteome | Plasma | Not Specified (MS-based proteomics) | proteinatlas.org |
| Buffalo Sperm Surface Proteome | Spermatozoa | LC-MS/MS | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to determine the three-dimensional structure of proteins in solution, providing insights into their function at a molecular level. While a specific NMR structure for Beta-defensin 107A is not currently available in public databases, the structures of several other human and bovine beta-defensins have been solved using this method, establishing a clear structural framework for the family. rcsb.orgrcsb.org
For NMR analysis, a concentrated, highly pure, and isotopically labeled (e.g., with ¹⁵N or ¹³C) protein sample is required. The sample is placed in a strong magnetic field, and radiofrequency pulses are applied to excite specific atomic nuclei. The relaxation of these nuclei generates signals that are detected and used to infer information about the local chemical environment and distances between atoms. Through a series of two-dimensional and three-dimensional NMR experiments, a set of distance and dihedral angle constraints is generated. These constraints are then used in computational algorithms to calculate an ensemble of structures that represent the protein's conformation in solution.
Studies on human beta-defensin-2 (HBD-2) and bovine neutrophil beta-defensin-12 (BNBD-12) have revealed a conserved structural fold. rcsb.orgrcsb.org The core structure consists of a triple-stranded, antiparallel beta-sheet stabilized by three characteristic disulfide bonds. rcsb.orgrcsb.orgwikipedia.org This arrangement creates an amphiphilic molecule with separated hydrophobic and cationic surfaces, which is critical for its antimicrobial activity of interacting with and disrupting microbial membranes. rcsb.orgresearchgate.net The HBD-2 structure also revealed a novel alpha-helical segment near the N-terminus, which may contribute to its specific biological activities. rcsb.org
Table 4: Structural Features of Human Beta-Defensin-2 (A Homolog) Determined by NMR Spectroscopy
| Structural Feature | Description | PDB ID |
|---|---|---|
| Core Secondary Structure | Triple-stranded, antiparallel beta-sheet | 1FQQ rcsb.org |
| Additional Structure | N-terminal alpha-helical segment | 1FQQ rcsb.org |
| Key Motif | Beta-hairpin formed by strands 2 and 3 | 1FQQ rcsb.org |
| Disulfide Bonds | Three intramolecular bonds stabilizing the fold | 1FQQ rcsb.org |
X-ray Crystallography
X-ray crystallography is a cornerstone technique for determining the precise three-dimensional atomic structure of proteins like Beta-defensin 107A. This method involves crystallizing the purified peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which a detailed atomic model can be built.
For Beta-defensin 107A, obtaining a high-resolution crystal structure would be invaluable. It would definitively reveal the peptide's fold, the spatial arrangement of its characteristic cysteine residues, and the pattern of its disulfide bonds, which are critical for its stability and function. Structural determination of other human beta-defensins, such as hBD-1 and hBD-2, has provided significant insights into their mechanisms of action. rcsb.orgrcsb.orgnih.gov For instance, the crystal structure of hBD-2 revealed a distinct topology, including an additional alpha-helical region, and provided evidence for the formation of dimers and higher-order oligomers. nih.gov These oligomeric states are thought to be related to the peptide's ability to permeabilize bacterial membranes. nih.gov
A hypothetical crystallographic study of Beta-defensin 107A would involve expressing and purifying the recombinant peptide, followed by extensive screening of crystallization conditions (e.g., pH, temperature, precipitating agents). Once suitable crystals are obtained, X-ray diffraction data would be collected. The resulting structural model would not only confirm its classification as a beta-defensin but also highlight unique structural features that could dictate its specific biological activities.
| Parameter | Hypothetical Value for Beta-defensin 107A | Reference (Human Beta-defensin-1) rcsb.org |
| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Resolution | 1.50 Å | 1.35 Å |
| Space Group | P 1 21 1 | P 1 21 1 |
| Unit Cell (a, b, c) | 34.0 Å, 45.5 Å, 28.9 Å | 34.22 Å, 47.11 Å, 29.13 Å |
| R-Value Work | 0.160 | 0.151 |
| R-Value Free | 0.205 | 0.198 |
This table presents hypothetical X-ray crystallography data for Beta-defensin 107A, with comparative data from a published study on a related defensin.
Cellular and In Vitro Model Systems for Functional Analysis
To understand the biological function of Beta-defensin 107A, it is essential to study its effects in relevant cellular environments. In vitro model systems, including primary cell cultures and immortalized cell lines, provide controlled environments to investigate the peptide's expression, regulation, and functional consequences.
Primary Cell Cultures
Primary cell cultures are derived directly from living tissue and are considered to be more representative of the in vivo state. For studying a defensin like Beta-defensin 107A, which is part of the innate immune system, primary epithelial cells are of particular interest. For example, studies on human beta-defensins have extensively used primary gingival keratinocytes, bronchial epithelial cells, and airway epithelia to investigate expression and regulation. nih.govoup.compnas.org
In the context of Beta-defensin 107A, primary human keratinocytes or bronchial epithelial cells could be cultured and stimulated with various agents to mimic infection or inflammation. oup.com Stimulants would typically include bacterial components like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govasm.org The expression of Beta-defensin 107A mRNA and protein would then be quantified using techniques like quantitative real-time PCR (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA), respectively. Such experiments would reveal whether the expression of Beta-defensin 107A is constitutive or inducible, providing clues to its role in either baseline surveillance or active defense.
| Cell Type | Stimulant | Hypothetical Fold-Change in DEFB107A mRNA Expression | Reference Study (hBD-2) asm.org |
| Primary Gingival Keratinocytes | Control (untreated) | 1.0 | Baseline |
| Primary Gingival Keratinocytes | Interleukin-1 beta (IL-1β) | 12.5 | ~16-fold increase |
| Primary Gingival Keratinocytes | Lipopolysaccharide (LPS) | 4.8 | ~5-fold increase |
This table illustrates hypothetical results from a primary cell culture experiment investigating the induction of Beta-defensin 107A, based on findings for other beta-defensins.
Immortalized Cell Lines
Immortalized cell lines are populations of cells that have been modified to proliferate indefinitely, offering a consistent and readily available experimental model. biorxiv.org While they may differ from their tissue of origin, they are invaluable for mechanistic studies. For beta-defensin research, cell lines such as the human gingival epithelial HOK-16B cells and the lung epithelial cell line A549 are commonly used. asm.org
These cell lines can be used to dissect the signaling pathways that regulate Beta-defensin 107A expression. For instance, researchers could use RNA interference (RNAi) to knock down specific signaling proteins, such as Toll-like receptors (TLRs) or components of the NF-κB pathway, to determine their involvement in the induction of Beta-defensin 107A by pathogens or cytokines. asm.orgoup.com Furthermore, cell lines can be genetically engineered to overexpress Beta-defensin 107A, allowing for the study of its effects on cellular processes like proliferation, migration (in the context of wound healing), and inflammatory responses. pnas.org
Computational Biology and Bioinformatics
Computational approaches are indispensable for modern biological research, providing predictive power that can guide and complement experimental work. For Beta-defensin 107A, these tools can be used to predict its structure and simulate its interactions with other molecules at an atomic level.
Sequence and Structure Homology Modeling (e.g., AlphaFold, MODELLER)
In the absence of an experimentally determined structure, homology modeling can generate a three-dimensional model of a protein based on its amino acid sequence and the known structure of a related protein (a template). MODELLER is a popular software for this purpose. nih.gov For a peptide like Beta-defensin 107A, the known structures of other human beta-defensins (e.g., hBD-1, hBD-2, hBD-3) would serve as excellent templates. nih.govigem.org
More recently, artificial intelligence-based methods like AlphaFold have revolutionized protein structure prediction, often achieving accuracy comparable to experimental methods. oup.comebi.ac.uk AlphaFold predicts the structure from the sequence alone, using a deep learning approach. oup.com A predicted structure for Beta-defensin 107A is available in the AlphaFold Protein Structure Database. alphafold.com These models are crucial for visualizing the peptide's surface charge distribution and potential interaction sites, which are key to its antimicrobial and immunomodulatory functions.
| Modeling Tool | Principle | Input for DEFB107A | Expected Output |
| MODELLER | Comparative Homology Modeling | Amino acid sequence of DEFB107A, PDB structure of a template (e.g., hBD-1) | 3D coordinate file (PDB format) of the predicted DEFB107A structure |
| AlphaFold | Deep Learning-based Prediction | Amino acid sequence of DEFB107A | 3D coordinate file (PDB format) with per-residue confidence scores (pLDDT) |
This table outlines the principles and expected outcomes of using common homology modeling and structure prediction tools for Beta-defensin 107A.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For Beta-defensin 107A, docking could be used to predict its binding to microbial membrane components or to host cell receptors like chemokine receptors. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movements of atoms and molecules over time. nih.govasm.orgnih.gov An MD simulation of Beta-defensin 107A, based on a predicted or experimental structure, could be performed in a simulated aqueous environment to assess its structural stability. asm.org More advanced simulations could place the peptide near a model bacterial membrane (e.g., a lipid bilayer) to observe the process of membrane binding and disruption. biorxiv.orgplos.org These simulations can reveal key residues involved in the interaction and elucidate the mechanism of antimicrobial action at an atomic level. asm.org
| Simulation Parameter | Description | Application to Beta-defensin 107A |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures over time. | Assess the structural stability of the predicted DEFB107A model during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each residue from its average position. | Identify flexible and rigid regions of DEFB107A, which may correspond to loops or structured elements. |
| Interaction Energy | Calculates the non-bonded interaction energy (e.g., electrostatic, van der Waals) between the peptide and a target. | Quantify the binding affinity of DEFB107A to a model bacterial membrane or a host receptor. |
| Membrane Order Parameter | Measures the orientational order of lipid acyl chains in a bilayer. | Determine the extent of membrane disruption caused by the insertion of DEFB107A. |
This table describes key parameters analyzed in molecular dynamics simulations and their application to the study of Beta-defensin 107A.
Protein-Protein Interaction Network Analysis
Protein-protein interaction (PPI) networks offer a powerful framework for understanding the functional context of individual proteins by mapping their physical and functional relationships within a biological system. ebi.ac.uk These networks represent proteins as nodes and their interactions as edges, providing insights into cellular processes, signaling pathways, and the formation of molecular complexes. ebi.ac.uk Analyzing the interactome—the complete set of PPIs in a cell—of a specific protein like Beta-defensin 107A (DEFB107A) is crucial for elucidating its multifaceted roles beyond its primary functions.
Beta-defensin 107A, encoded by the DEFB107A gene, is a member of the beta-defensin family, a group of small, cationic antimicrobial peptides that are key components of the innate immune system. nih.govantibodies-online.com Its primary function is to provide a first line of defense against invading pathogens. nih.govuniprot.org However, a detailed analysis of its protein interaction network can reveal its involvement in a broader range of biological activities.
The study of DEFB107A's interactions is facilitated by various databases and computational tools. Databases such as STRING, BioGRID, and IntAct consolidate experimentally validated and predicted protein interactions. genecards.orguniprot.org The STRING database, for instance, visualizes a network of predicted associations, which are derived from multiple sources including experimental data, co-expression analysis, and text mining. genecards.orgstring-db.org
Analysis of the DEFB107A interaction network reveals connections to other defensins and proteins involved in the immune response. This suggests a coordinated function among these peptides. The network data indicates that DEFB107A is part of a larger complex of immune-related proteins, highlighting its role within the broader innate immune pathway. genecards.org
Detailed Research Findings
Research cataloged in databases like GeneCards and UniProt, utilizing information from resources like the STRING Interaction Network, identifies several proteins that interact with DEFB107A. genecards.orguniprot.org These interactions are critical for the coordinated regulation and function of the defensin family in host defense.
Below is a table of selected proteins known to interact with DEFB107A, based on data available in public interaction databases.
| Interacting Protein | Gene Symbol | Evidence / Context of Interaction |
| Beta-defensin 106A | DEFB106A | Co-occurrence, Co-expression, Textmining string-db.org |
| Beta-defensin 108B | DEFB108B | Co-occurrence, Co-expression, Textmining string-db.org |
| Sperm associated antigen 11B | SPAG11B | Co-occurrence, Co-expression, Textmining string-db.org |
| Beta-defensin 124 | DEFB124 | STRING Interaction Network genecards.org |
| Alpha-defensin 1 | DEFA1 | STRING Interaction Network string-db.org |
| Alpha-defensin 3 | DEFA3 | STRING Interaction Network string-db.org |
| Beta-defensin 1 | DEFB1 | STRING Interaction Network string-db.org |
| Beta-defensin 4A | DEFB4A | STRING Interaction Network string-db.org |
This table is generated based on data from protein-protein interaction databases and may include predicted as well as experimentally verified interactions.
The interaction data strongly places DEFB107A within key biological pathways. Gene ontology and pathway analysis confirm its integral role in the "Innate Immune System" and more specifically within the "Defensins" and "Antimicrobial peptides" pathways. genecards.org These pathways are fundamental to the body's immediate response to microbial threats. The clustering of beta-defensin genes on chromosome 8p23, where DEFB107A is located, further supports the idea of a coordinated functional unit that can be explored through network analysis. nih.govantibodies-online.com Recent studies have also noted amplifications in beta-defensin genes, including DEFB107A, in the context of the immune response to cancer, suggesting that its interaction network may be relevant in oncogenic processes. nih.gov
Q & A
Q. How can researchers ensure ethical rigor in studies involving this compound’s clinical potential?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Disclose conflicts of interest (e.g., patent filings) and submit raw data to public repositories (e.g., PRIDE, GEO). For human tissue studies, obtain informed consent and IRB approval, detailing protocols in Section 7.4–7.5 of ethics submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
